l-Pyrrolysine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-8-5-7-14-10(8)11(16)15-6-3-2-4-9(13)12(17)18/h7-10H,2-6,13H2,1H3,(H,15,16)(H,17,18)/t8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOMKMMPBOQKMC-KXUCPTDWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=NC1C(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC=N[C@H]1C(=O)NCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420110 | |
| Record name | L-pyrrolysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448235-52-7 | |
| Record name | L-Pyrrolysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448235-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Pyrrolysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448235527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-pyrrolysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRROLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3214Y96LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
L Pyrrolysine Biosynthesis Pathway
Precursors and Overall Pathway Delineation
Genetic and mass spectrometric studies have been pivotal in elucidating the biosynthetic route of L-pyrrolysine. nih.govresearchgate.net Early hypotheses considered various cellular metabolites like ornithine, glutamate, or proline as potential precursors. nih.gov However, detailed research has definitively established that the entire carbon and nitrogen backbone of this compound is derived from L-lysine. researchgate.netnih.gov
Compelling evidence from studies using isotopically labeled lysine (B10760008) in engineered E. coli expressing the pyl genes has demonstrated that two molecules of L-lysine are the only precursors required for this compound synthesis. nih.govacs.org This discovery firmly places this compound within the aspartate family of amino acids in both Bacteria and Archaea. nih.gov The pathway does not involve other amino acids or central metabolites, highlighting a self-contained and specific biosynthetic route. nih.gov This finding was significant as it resolved long-standing questions about the origins of this unique amino acid. nih.govresearchgate.net
The conversion of L-lysine into this compound is a three-step enzymatic cascade catalyzed by the PylB, PylC, and PylD proteins. nih.govacs.org
Isomerization: The pathway initiates with the PylB enzyme, which converts one molecule of L-lysine into an intermediate, (2R, 3R)-3-methylornithine. nih.govkeio.ac.jp
Ligation: Next, the PylC enzyme catalyzes the ATP-dependent ligation of a second L-lysine molecule to the (2R, 3R)-3-methylornithine intermediate. nih.govrcsb.org
Oxidation and Cyclization: Finally, the PylD enzyme oxidizes the product of the PylC reaction, which subsequently undergoes cyclization and dehydration to form the characteristic 4-methylpyrroline ring of this compound. acs.orgwikipedia.org
This ordered sequence ensures the precise assembly of the final this compound structure. nih.govacs.org
Enzymology of this compound Synthesis (PylBCD System)
The PylBCD system constitutes the core machinery for this compound biosynthesis. nih.govnih.gov Each enzyme in this system performs a distinct and essential catalytic function, collectively transforming two simple amino acid molecules into a complex, non-canonical one.
PylB is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. nih.govnih.gov These enzymes are known for catalyzing complex and chemically challenging reactions by utilizing a 5'-deoxyadenosyl radical generated from the reductive cleavage of SAM. researchgate.netnih.gov
PylB functions as a lysine mutase, catalyzing the isomerization of L-lysine to (2R,3R)-3-methyl-D-ornithine. acs.orgnih.govwikipedia.org This reaction involves the rearrangement of the carbon backbone of lysine. nih.gov The mechanism involves the abstraction of a hydrogen atom from the Cγ position of L-lysine, initiating a radical-based rearrangement. nih.gov This conversion is a critical first step, as it generates the methylated ornithine structure that will ultimately form the pyrroline (B1223166) ring. nih.govsciencedaily.com PylB contains an iron-sulfur cluster, which is essential for the generation of the radical species required for catalysis. sciencedaily.comwikipedia.org
Table 1: PylB Enzyme Characteristics
| Characteristic | Description | Reference |
|---|---|---|
| Enzyme Class | Radical S-Adenosylmethionine (SAM) Enzyme; Isomerase (Mutase) | nih.govnih.gov |
| Substrate | L-Lysine | acs.orgnih.gov |
| Product | (2R,3R)-3-methyl-D-ornithine | acs.orgnih.govwikipedia.org |
| Cofactor(s) | S-Adenosylmethionine (SAM), [4Fe-4S] cluster | researchgate.netsciencedaily.com |
| Function | Catalyzes the first step in this compound biosynthesis by rearranging the carbon skeleton of L-lysine. | nih.govsciencedaily.com |
PylC belongs to the ATP-grasp superfamily of enzymes, which are characterized by their ability to catalyze the formation of amide bonds in an ATP-dependent manner. rcsb.orgnih.gov Its specific role is to ligate the product of the PylB reaction, (3R)-3-methyl-D-ornithine, to the ε-amino group of a second molecule of L-lysine. nih.govnih.gov
The reaction proceeds via the phosphorylation of the carboxyl group of (3R)-3-methyl-D-ornithine by ATP. rcsb.org This activation facilitates a nucleophilic attack by the ε-amino group of L-lysine, forming an isopeptide bond and releasing inorganic phosphate (B84403). rcsb.org The resulting product is L-lysine-Nε-(3R)-methyl-D-ornithine. nih.gov Structural studies of PylC have provided detailed insights into its reaction mechanism, revealing specific binding sites for ATP and both amino acid substrates that ensure the correct orientation for catalysis. rcsb.org
Table 2: PylC Enzyme Characteristics
| Characteristic | Description | Reference |
|---|---|---|
| Enzyme Class | Ligase (ATP-grasp superfamily) | rcsb.orgnih.gov |
| Substrates | (3R)-3-methyl-D-ornithine, L-Lysine, ATP | nih.govnih.gov |
| Product | L-lysine-Nε-(3R)-methyl-D-ornithine, ADP, Pi | rcsb.orgnih.gov |
| Function | Catalyzes the ATP-dependent condensation of two modified lysine precursors. | nih.govnih.gov |
PylD is an NAD-dependent dehydrogenase that catalyzes the final and most complex step in the biosynthesis of this compound. nih.govkaust.edu.sa It acts on the L-lysine-Nε-(3R)-methyl-D-ornithine intermediate produced by PylC. nih.govnih.gov
The PylD-catalyzed reaction involves the oxidation of the terminal (δ) amine of the methylornithine moiety to an aldehyde. acs.org This oxidation is followed by an intramolecular condensation (ring closure) between the newly formed aldehyde and the secondary amine within the same molecule, and a subsequent dehydration step. acs.orgwikipedia.org This sequence of events forms the stable 4-methylpyrroline-5-carboxylate ring that is characteristic of this compound. nih.govnih.gov Structural analyses of PylD have revealed a unique induced-fit mechanism where the enzyme undergoes significant conformational changes upon substrate binding to create the active site necessary for catalysis. kaust.edu.sa
Table 3: PylD Enzyme Characteristics
| Characteristic | Description | Reference |
|---|---|---|
| Enzyme Class | Oxidoreductase (Dehydrogenase) | nih.govkaust.edu.sa |
| Substrate | L-lysine-Nε-(3R)-methyl-D-ornithine | nih.govnih.gov |
| Cofactor | NAD+ | nih.gov |
| Product | This compound | nih.govnih.gov |
| Function | Catalyzes oxidation, cyclization, and dehydration to form the final pyrroline ring structure. | acs.orgkaust.edu.sa |
Structural and Mechanistic Insights into PylB, PylC, and PylD Enzymes
The biosynthesis of this compound is a fascinating pathway that involves three key enzymes: PylB, PylC, and PylD. Elucidation of the crystal structures and catalytic mechanisms of these enzymes has provided a detailed understanding of how two molecules of L-lysine are converted into the complex structure of this compound.
PylB: A Radical SAM Enzyme for Methylornithine Synthesis
PylB initiates the pyrrolysine biosynthesis pathway by converting L-lysine into (3R)-3-methyl-D-ornithine. nih.govebi.ac.uk It belongs to the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes, which are known to catalyze a wide range of challenging chemical reactions. nih.govnih.gov The proposed mechanism for PylB involves a lysine mutase reaction that rearranges the carbon skeleton of lysine. nih.govnih.gov
Structural studies of PylB have revealed a classic TIM barrel fold characteristic of many radical SAM enzymes. The active site contains a [4Fe-4S] cluster that is essential for the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. This radical initiates the rearrangement of lysine to form 3-methylornithine. nih.gov
| Enzyme | Function | Cofactor | Substrate | Product |
| PylB | Lysine mutase | S-adenosyl-L-methionine (SAM), [4Fe-4S] cluster | L-lysine | (3R)-3-methyl-D-ornithine |
PylC: An ATP-Grasp Ligase for Isopeptide Bond Formation
The second step in the pathway is catalyzed by PylC, which ligates (3R)-3-methyl-D-ornithine to the ε-amino group of a second L-lysine molecule, forming an isopeptide bond. nih.govnih.gov This reaction is ATP-dependent. mdpi.com PylC is a member of the carbamoyl (B1232498) phosphate synthetase family and shares structural similarities with the ATP-grasp superfamily of enzymes. mdpi.comtum.de
High-resolution crystal structures of PylC have provided significant insights into its reaction mechanism. tum.de The enzyme features a unique structural arrangement that controls the sequential binding of substrates and release of the product. tum.de The catalytic cycle begins with the phosphorylation of the carboxyl group of (3R)-3-methyl-D-ornithine by ATP. tum.de Subsequently, the ε-amino group of L-lysine performs a nucleophilic attack on the activated carboxyl group, leading to the formation of the isopeptide bond and the release of ADP and inorganic phosphate. tum.de
| Enzyme | Family | Reaction | Substrates | Product |
| PylC | ATP-grasp superfamily | Isopeptide bond formation | (3R)-3-methyl-D-ornithine, L-lysine, ATP | N⁶-[(3R)-3-methyl-D-ornithinyl]-L-lysine, ADP, Pi |
PylD: A Dehydrogenase for Final Ring Closure
The final step in this compound biosynthesis is catalyzed by PylD, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent dehydrogenase. acs.org PylD oxidizes the δ-amino group of the (3R)-3-methyl-D-ornithinyl moiety of N⁶-[(3R)-3-methyl-D-ornithinyl]-L-lysine. acs.org This oxidation is followed by a cyclization and dehydration reaction to form the characteristic pyrroline ring of this compound. nih.govacs.org
Structural and mechanistic studies of PylD have revealed a unique catalytic mechanism involving an induced-fit model. tum.dekaust.edu.sakaust.edu.sa Upon substrate binding, the N-terminal helix of PylD undergoes a significant conformational change, which properly orients the substrate in the active site for catalysis. tum.dekaust.edu.sakaust.edu.sa X-ray crystallography studies of PylD in complex with its substrate and product have allowed for the visualization of different stages of the reaction, providing a detailed picture of the catalytic trajectory. tum.dekaust.edu.sakaust.edu.sa The enzyme can be utilized to synthesize novel amino acids containing pyrroline and tetrahydropyridine (B1245486) rings. nih.gov
| Enzyme | Type | Cofactor | Substrate | Product |
| PylD | Dehydrogenase | NAD+ | N⁶-[(3R)-3-methyl-D-ornithinyl]-L-lysine | This compound |
Genetic Encoding and Translational Mechanisms of L Pyrrolysine
UAG Codon Recoding and Suppression
Pyrrolysine is genetically encoded by the mRNA sequence UAG, which is typically recognized as a stop codon (amber codon) in most organisms wikipedia.orgnih.govasm.org. The recoding of this UAG codon to incorporate pyrrolysine is achieved through a process known as stop-codon suppression. This suppression relies on the presence of a specific pyrrolysine-tRNA (tRNAPyl) with a complementary anticodon that can bind to the UAG codon during translation wikipedia.orgnih.govigem.org. Unlike the incorporation of selenocysteine, which requires specific mRNA elements (SECIS element), pyrrolysine incorporation is primarily mediated by the tRNAPyl and its cognate synthetase, PylRS, without the absolute requirement for specific mRNA sequences in all contexts nih.govnih.gov. The PylRS–tRNAPyl system has demonstrated the ability to suppress other codons as well, such as ochre (UAA) and opal (UGA), and even four-base codons when the tRNA anticodon is engineered pnas.orgresearchgate.net. This flexibility highlights the system's utility in expanding the genetic code beyond its natural limitations asm.orgacs.org.
Pyrrolysine Translational Machinery Components
The machinery responsible for pyrrolysine incorporation consists of specific genes and their protein and RNA products. The core components are the pylT gene, encoding tRNAPyl, and the pylS gene, encoding the pyrrolysyl-tRNA synthetase (PylRS) wikipedia.orgigem.org. These genes are often found in a cluster with genes involved in pyrrolysine biosynthesis (pylB, pylC, pylD), forming a "genetic code expansion cassette" nih.govpnas.org.
The pylT gene encodes tRNAPyl, a crucial molecule in the pyrrolysine translational system wikipedia.orgigem.org. This tRNA possesses unique structural features that distinguish it from canonical tRNAs and contribute to its specific recognition by PylRS and its role in stop-codon suppression nih.govfrontiersin.orgnih.gov.
Naturally occurring tRNAPyl molecules typically possess a CUA anticodon wikipedia.orgigem.org. This CUA anticodon is complementary to the UAG codon, enabling tRNAPyl to bind to the ribosome at this position during translation wikipedia.orgigem.orgproteopedia.org. Importantly, the anticodon itself is not the primary identity element for PylRS recognition; this feature allows for the engineering of tRNAPyl to recognize other codons pnas.orgresearchgate.net.
The recognition of tRNAPyl by PylRS is mediated by specific identity elements, which are distinct from those recognized by most other aminoacyl-tRNA synthetases (aaRSs) pnas.orgasm.orgaars.onlinenih.gov. Key identity elements for PylRS binding and aminoacylation include:
The discriminator base at position 73 (G73) pnas.orgasm.orgnih.gov.
The first base pair in the acceptor stem (G1:C72) pnas.orgasm.orgnih.gov.
Specific base pairs in the D-stem, such as G10:C25 and A11:U24, and the nucleotide G8 in some species frontiersin.orgnih.gov.
The T-loop and variable loop regions also play a role in PylRS interaction aars.onlineohiolink.edu.
Notably, the anticodon of tRNAPyl is not a primary identity element for PylRS, a characteristic that sets it apart from many other aaRSs and facilitates its use in genetic code expansion pnas.orgresearchgate.netasm.orgaars.online.
The pylS gene encodes pyrrolysyl-tRNA synthetase (PylRS), an enzyme crucial for attaching pyrrolysine to tRNAPyl wikipedia.orgnih.govaars.online. PylRS belongs to Class II aminoacyl-tRNA synthetases and typically consists of an N-terminal domain (PylSn) responsible for tRNA binding and a C-terminal domain (PylSc) with catalytic activity researchgate.netaars.onlineohiolink.edu. In some organisms, these domains are encoded by separate genes, while in others, they are fused into a single polypeptide aars.onlineohiolink.edu.
PylRS is characterized by several features that make it an exceptional tool for genetic code expansion:
Orthogonality: The PylRS/tRNAPyl pair is generally orthogonal to the host translation machinery in bacteria and eukaryotes, meaning it does not significantly interact with endogenous tRNAs or aminoacyl-tRNA synthetases nih.govacs.orgmdpi.comnih.gov. This orthogonality is attributed to unique structural features in both PylRS and tRNAPyl that create a highly specific interaction surface nih.gov.
Substrate Promiscuity: Wild-type PylRS exhibits a broad substrate tolerance, capable of activating a wide range of non-canonical amino acids in addition to pyrrolysine acs.orgaars.onlinemdpi.comacs.org. This promiscuity is partly due to a large amino acid binding pocket in its active site and the absence of an editing domain, which typically removes mischarged amino acids mdpi.com.
Lack of Anticodon Recognition: As mentioned, PylRS does not rely on the anticodon of tRNAPyl for recognition, which allows for the engineering of tRNAPyl to decode different codons pnas.orgasm.orgaars.online.
These attributes have led to the extensive engineering of PylRS and tRNAPyl systems to incorporate hundreds of different non-canonical amino acids into proteins, revolutionizing the field of genetic code expansion asm.orgacs.org.
Biological Roles and Functional Significance of L Pyrrolysine
Catalytic Functions of L-Pyrrolysine in Enzymes
Function in Methylamine (B109427) Methyltransferases (MtmB, MtbB, MttB)
Interaction with Corrinoid Cofactors in Methyltransferase Reactions
This compound is a key component of methylamine methyltransferases, specifically MtmB (monomethylamine methyltransferase), MtbB (dimethylamine methyltransferase), and MttB (trimethylamine methyltransferase) nih.govuni-muenchen.de. These enzymes are central to the methanogenesis pathways that utilize methylamines as substrates cas.cnresearchgate.net. Within these enzymes, this compound is believed to act as a catalytic residue, facilitating the transfer of a methyl group from methylamines to a corrinoid cofactor (typically containing cobalt) in its reduced Co(I) state nih.govresearchgate.netrcsb.orgresearchgate.netnih.gov. The unique pyrroline (B1223166) ring structure of pyrrolysine is thought to rotate freely within the enzyme's active site, positioning the methyl group of the methylamine for efficient transfer to the corrinoid cofactor . This interaction is vital for the catalytic activity of these methyltransferases, enabling the breakdown of methylamines into methane (B114726) cas.cntum.de.
Mechanism in Methanogenesis Pathways from Methylamines
The metabolism of methylamines (monomethylamine, dimethylamine, and trimethylamine) to methane is initiated by pyrrolysine-containing methyltransferases (MtmB, MtbB, MttB, respectively) nih.govresearchgate.net. These enzymes methylate their cognate corrinoid proteins, which are in the Co(I) state nih.gov. The methyl group is then passed along a series of reactions, ultimately leading to the production of methane researchgate.net. The pyrrolysine residue is hypothesized to form an adduct with the methylamine substrate, orienting and activating it for methyl group transfer to the corrinoid cofactor nih.gov. This process is crucial for methanogenic archaea that rely on methylamines for their energy metabolism cas.cnresearchgate.net. The cycle can be disrupted by the adventitious oxidation of the corrinoid proteins to the Co(II) state, which can be reactivated by proteins like RamA nih.govresearchgate.net.
Other Identified Pyrrolysine-Containing Proteins
While the methylamine methyltransferases are the most extensively studied pyrrolysine-containing proteins, this compound has also been identified in other enzymes. These include tRNA His guanylyltransferase (Thg1) in Methanosarcina acetivorans, where its presence at an in-frame amber codon is not essential for activity researchgate.netpnas.orgnih.gov. Additionally, certain transposases have been found to contain pyrrolysine researchgate.nettoile-libre.org. Recent studies have also identified pyrrolysine in proteins such as didecarboxysiroheme deacetylase, thiouridine synthase, DNA helicase, histidine tRNA synthetase, isocitrate dehydrogenase, epimerase, glycosyltransferase, and DNA polymerase in Methanosarcina burtonii, and in transacetylase-like protein, a methyltransferase, kinase, acetyltransferase, and AAA family associated protein in Methanosarcina alvi biorxiv.org.
Physiological Impact of this compound Encoding
The natural expansion of the genetic code to include pyrrolysine has significant physiological implications, influencing cellular adaptations and proteomic structures.
Physiological Impact of this compound Encoding
Adaptations to Specific Metabolic Environments
The ability to incorporate pyrrolysine is particularly advantageous for methanogenic archaea that utilize methylamines as a primary carbon and energy source researchgate.netpnas.org. This expanded genetic code allows these organisms to efficiently metabolize methylamines, a capability that is crucial for their survival and growth in specific environments where these compounds are abundant toile-libre.orgpnas.org. The selective value of an expanded genetic code, as exemplified by pyrrolysine, appears to be linked to a broader carbon source range and enhanced metabolic efficiency pnas.orgnih.gov. For instance, Methanosarcina acetivorans can use methylamines, methanol, or other substrates; its ability to grow on methylamines is directly dependent on the pyrrolysine system pnas.orgasm.org.
Proteomic Rearrangements Induced by Genetic Code Reduction
Pyrrolysine Biosynthesis and Genetic Encoding
The biosynthesis of pyrrolysine involves a dedicated pathway encoded by the pylBCD genes asm.orgwikipedia.org. This pathway begins with L-lysine, which is converted through several enzymatic steps into pyrrolysine acs.org. The key enzymes are PylB, a radical SAM enzyme that converts lysine (B10760008) to (3R)-3-methyl-D-ornithine; PylC, which ligates a second lysine molecule to this intermediate; and PylD, which oxidizes the terminal amine to form the pyrroline ring tum.deasm.orgacs.org. The genetic encoding of pyrrolysine relies on the pylT gene, which codes for tRNAPyl with a CUA anticodon, and the pylS gene, which encodes the pyrrolysyl-tRNA synthetase (PylRS) responsible for charging the tRNA with pyrrolysine wikipedia.orgmdpi.com. This system is orthogonal to the standard translation machinery, allowing for the specific incorporation of pyrrolysine at UAG codons uni-muenchen.demdpi.com.
Pyrrolysine-Containing Proteins and Their Structures
The known pyrrolysine-containing proteins are primarily methylamine methyltransferases, crucial for methanogenesis. Structural studies of these proteins have provided insights into pyrrolysine's function. For example, crystal structures of trimethylamine (B31210) methyltransferase (MttB) from Methanosarcina barkeri, both in isolation and complexed with its cognate corrinoid protein (MttC), have elucidated the role of pyrrolysine in methyl group transfer rcsb.orgresearchgate.net. These structures reveal how pyrrolysine interacts with the substrate and the corrinoid cofactor, highlighting its importance in the catalytic mechanism rcsb.orgresearchgate.net.
Evolutionary Perspectives on L Pyrrolysine
Theories on the Origin of the 22nd Amino Acid within the Genetic Code
The precise origin of L-Pyrrolysine remains a subject of ongoing research, with several hypotheses proposed. One prominent theory suggests that the Pyl system originated in a pre-Last Universal Common Ancestor (pre-LUCA) progenitor organism, possibly within a group of hydrogen-dependent methylotrophic methanogens nih.govacs.orgwikipedia.org. This origin is linked to the metabolic needs of these organisms, particularly their reliance on methanogenesis and the catalytic role of pyrrolysyl side chains in key enzymes involved in this process labxchange.orgnih.gov.
Another perspective posits that the PylRS system may have evolved from an ancient duplication of the phenylalanyl-tRNA synthetase (PheRS) gene, occurring before LUCA mdpi.comacs.orgnih.govtoile-libre.orgsinica.edu.twresearchgate.net. This duplicated gene could have served as the template for the invention of Pyl, either in a single lineage or independently in multiple lineages over time labxchange.org. The discovery of Pyl in distantly related archaeal and bacterial lineages has fueled theories of horizontal gene transfer (HGT) as a primary mechanism for its spread pnas.orgacs.orgnih.govtoile-libre.orgresearchgate.netoup.com. It is also speculated that Pyl could be a relic of an earlier, more diverse genetic code, or that it evolved for a specific enzyme and was later co-opted for other functions labxchange.orgtandfonline.com.
Phylogenetic Distribution and Ancestral Diversification of PylRS/tRNAPyl Systems
This compound is found in a limited number of organisms, primarily within certain methanogenic archaea of the Methanosarcinaceae and Methanomassiliicoccales families, as well as in a few anaerobic bacteria, such as Desulfotomaculum acetoxidans and Desulfitobacterium hafniense nih.govlabxchange.orguni-muenchen.denih.govpnas.orgwikilectures.eubiorxiv.org. The phylogenetic distribution is considered sparse, with PylRS genes identified in approximately 0.7% of all sequenced genomes, encompassing about 24 species from both archaeal and bacterial domains pnas.orgresearchgate.net.
Phylogenetic analyses of PylRS and tRNAPyl sequences suggest that the PylRS/tRNAPyl pair may have diverged before the evolution of the three domains of life, potentially limiting the early evolution of the Pyl-decoding trait sinica.edu.twresearchgate.net. The presence of PylRS homologs in diverse archaeal phyla, including Euryarchaeota and Asgardarchaeota, alongside bacterial lineages, further supports a complex evolutionary history involving potential HGT events nih.govresearchgate.net. Some studies suggest that the Pyl system might have originated in an ancient, yet unidentified, deeply branching lineage and subsequently transferred to archaea and bacteria researchgate.netoup.com.
Evidence for Horizontal Gene Transfer Events of the pyl Operon
Evidence strongly indicates that the pyl operon, which includes the genes for Pyl biosynthesis (pylBCD) and the machinery for its incorporation (pylS for PylRS and pylT for tRNAPyl), has been transferred horizontally between organisms pnas.orgacs.orgnih.govresearchgate.netnih.govuni-duesseldorf.de. The conserved gene order of pylTSBCD in both methanogenic archaea and distantly related bacteria points towards a common ancestor and subsequent transfer events pnas.org.
Phylogenetic analyses of PylRS sequences have revealed that bacterial PylRS genes often emerge within archaeal clades, a signature indicative of horizontal gene transfer nih.govpnas.org. This suggests that bacteria likely acquired the Pyl system from archaea wikipedia.orgnih.gov. The scattered phylogenetic distribution of PylRS across various species further supports the notion of independent acquisitions via HGT from a common, possibly extinct, ancestral donor lineage researchgate.netoup.com.
Comparative Evolutionary Analysis with Selenocysteine Encoding
This compound and Selenocysteine (Sec) are the two known non-canonical amino acids that have been naturally incorporated into the genetic code, expanding it beyond the standard 20 researchgate.netfrontiersin.orgslideshare.netyalescientific.org. Both amino acids are incorporated via the reassignment of stop codons: Sec decodes the UGA codon, while Pyl decodes the UAG codon nih.govlabxchange.orgwikilectures.euresearchgate.netnih.govcapes.gov.br. However, their evolutionary pathways and incorporation mechanisms differ significantly.
Sec is synthesized through a tRNA-dependent pathway, where the amino acid is formed on the tRNASec itself, and its incorporation requires additional cis-acting elements (SECIS) and trans-acting factors, often involving a specific translation factor researchgate.netnih.govcapes.gov.brnih.gov. In contrast, Pyl is directly ligated to tRNAPyl by PylRS, and its incorporation into proteins in response to UAG codons does not necessitate complex recoding machinery beyond the PylRS/tRNAPyl pair nih.govnih.govcapes.gov.br.
Evolutionarily, Sec incorporation is much more widely distributed across bacteria, archaea, and eukaryotes than Pyl, which is largely confined to specific archaeal and bacterial lineages researchgate.netnih.gov. While Sec's widespread presence suggests an earlier or more robust evolutionary advantage, Pyl's more restricted distribution might indicate a more recent origin or a more specialized role tied to specific metabolic pathways like methanogenesis nih.govnih.gov. The PylRS system, with its unique structural features and orthogonality, has proven to be a more adaptable tool for laboratory-based genetic code expansion compared to the Sec system researchgate.netmdpi.comtandfonline.com.
Selective Pressures Sustaining Expanded Genetic Codes in Nature
The persistence of expanded genetic codes, such as those incorporating this compound, suggests that they confer selective advantages to the organisms that possess them. In methanogenic archaea, the presence of Pyl is strongly linked to their ability to metabolize methylamines as an energy source labxchange.orgnih.govwikilectures.eu. Pyl is found in the catalytic centers of methylamine (B109427) methyltransferases, where it is believed to play a crucial role in activating and orienting methylamine for methyl transfer, thereby facilitating methane (B114726) production labxchange.orgbiorxiv.org. This specialized metabolic capability, essential for survival in certain anaerobic environments, likely provided the initial selective pressure for the evolution and maintenance of the Pyl system nih.govacs.org.
Furthermore, the expanded genetic code in Methanosarcina acetivorans has been shown to confer a selective advantage by enabling a broader range of carbon sources and potentially increasing metabolic efficiency pnas.org. Organisms with Pyl machinery may also have strategies to regulate its expression or use, as seen in some bacteria where the Pyl operon might be transcriptionally deactivated when not needed pnas.org. The ability to incorporate a wider array of amino acids could offer organisms greater functional diversity in their proteomes, enhancing adaptability to different environmental conditions or metabolic demands.
Compound List
this compound (Pyl)
Selenocysteine (Sec)
Phenylalanyl-tRNA synthetase (PheRS)
Pyrrolysyl-tRNA synthetase (PylRS)
tRNAPyl
tRNASec
tRNAPhe
Research Methodologies and Experimental Approaches for L Pyrrolysine Studies
Genetic Engineering for L-Pyrrolysine System Expression
Genetic engineering is fundamental to studying and utilizing the pyrrolysine system, particularly for its application in incorporating non-canonical amino acids (ncAAs) into proteins. nih.gov The core of this system consists of the gene for pyrrolysyl-tRNA synthetase (pylS) and the gene for its cognate transfer RNA, tRNAPyl (pylT), which possesses a CUA anticodon to recognize the UAG amber stop codon. mdpi.comwikipedia.org For endogenous production of pyrrolysine, the biosynthetic genes pylB, pylC, and pylD are also required. nih.govresearchgate.net
| Gene | Function | Role in Research |
|---|---|---|
| pylS | Encodes Pyrrolysyl-tRNA Synthetase (PylRS) | Charges tRNAPyl with pyrrolysine or its analogs. A primary target for mutagenesis to alter substrate specificity. |
| pylT | Encodes tRNAPyl | Recognizes the UAG (amber) stop codon to direct Pyl incorporation. Its orthogonality is key to genetic code expansion. |
| pylB | Encodes an enzyme that converts lysine (B10760008) to 3-methyl-D-ornithine | First step in the biosynthesis of pyrrolysine from two lysine molecules. researchgate.net |
| pylC | Encodes an enzyme that ligates 3-methyl-D-ornithine to a second lysine molecule | Second step in the pyrrolysine biosynthetic pathway. researchgate.net |
| pylD | Encodes an enzyme that catalyzes the final oxidation and cyclization steps | Final step in forming the pyrroline (B1223166) ring of pyrrolysine. researchgate.net |
A significant breakthrough in Pyl research was the ability to transfer its translational machinery into a heterologous host like Escherichia coli. nih.gov The PylRS/tRNAPyl pair is "orthogonal," meaning it functions independently of the host's endogenous aminoacyl-tRNA synthetases and tRNAs and does not cause cross-reactions. mdpi.comrcsb.org This orthogonality is crucial for its use in genetic code expansion.
Researchers can transform E. coli with plasmids containing the pylS and pylT genes. nih.gov When these cells are grown in media supplemented with pyrrolysine or a desired analog, the expressed PylRS charges tRNAPyl with the amino acid. This charged tRNA then recognizes in-frame UAG codons in a target gene, leading to the site-specific incorporation of the novel amino acid into the expressed protein. For studies involving the natural biosynthesis of pyrrolysine, the entire pylTSBCD gene cluster can be expressed in E. coli, enabling the organism to synthesize Pyl from lysine and incorporate it into proteins without external supplementation. nih.govresearchgate.net
Site-directed mutagenesis is a cornerstone of Pyl research, primarily used to alter the substrate specificity of PylRS. The native enzyme has a large, flexible, and hydrophobic active site that can already accommodate some Pyl analogs. gem-net.net However, to incorporate a vast array of ncAAs with diverse functionalities, the pylS gene is systematically mutated.
By targeting amino acid residues within the substrate-binding pocket of PylRS, researchers have successfully engineered variants that can recognize and activate ncAAs that bear little structural resemblance to pyrrolysine itself, such as those with cyclooctyne (B158145) handles, azido (B1232118) groups, or even phenylalanine derivatives. nih.govmdpi.comnih.gov For example, mutations at key positions like Tyr306 and Tyr384 in Methanosarcina mazei PylRS can expand the binding pocket and alter its chemical environment, increasing the efficiency of ncAA incorporation. mdpi.com This approach has led to the creation of extensive libraries of PylRS mutants, each tailored for a specific ncAA, making the PylRS system one of the most versatile tools for genetic code expansion. nih.govnih.gov
Biochemical and Structural Characterization Techniques
A combination of structural biology, enzymology, and analytical chemistry is employed to characterize the components of the pyrrolysine system and validate the successful incorporation of Pyl and its analogs into proteins.
X-ray crystallography has provided invaluable atomic-level insights into the Pyl system. The crystal structure of PylRS revealed that it belongs to the class II family of aminoacyl-tRNA synthetases and detailed the architecture of its deep, hydrophobic pocket for Pyl side-chain recognition. gem-net.netpnas.org Structures of PylRS from various organisms, such as Methanosarcina mazei and Desulfitobacterium hafniense, have been solved in different states: in its apo form, bound to ATP, or complexed with pyrrolysine or its analogs. rcsb.orgpnas.orgresearchgate.net These structures serve as blueprints for rational, structure-based engineering of the enzyme's active site to accommodate new substrates. nih.gov
Furthermore, crystal structures of the PylRS N-terminal domain in complex with tRNAPyl have elucidated the basis of their specific recognition, which notably occurs independently of the tRNA's anticodon. nih.govharvard.edu Crystallography has also been used to confirm the identity and conformation of pyrrolysine within the active sites of native methyltransferase enzymes, such as MtmB and MttB from Methanosarcina barkeri. wikipedia.orgresearchgate.netnih.gov
| PDB ID | Molecule(s) | Organism | Significance |
|---|---|---|---|
| 2ZIM | MmPylRS complexed with Pyl-AMP | Methanosarcina mazei | Revealed the deep hydrophobic pocket for Pyl side-chain recognition. gem-net.netpnas.org |
| 2ZNI | DhPylRS-tRNAPyl complex | Desulfitobacterium hafniense | Showed the molecular basis for the orthogonality of the synthetase-tRNA pair. rcsb.orgresearchgate.net |
| 5UD5 | MmPylRS N-terminal domain with tRNAPyl | Methanosarcina mazei | Illustrated anticodon-independent tRNA recognition. nih.gov |
| 1L2Q | Monomethylamine methyltransferase (MtmB) | Methanosarcina barkeri | First structure of a pyrrolysine-containing protein, confirming its identity. proteopedia.org |
Enzyme kinetics assays are critical for quantifying the activity and specificity of wild-type and engineered PylRS variants. The aminoacylation reaction catalyzed by PylRS occurs in two steps: first, the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, and second, the transfer of the activated amino acid to tRNAPyl. pnas.orgnih.gov
The ATP-PPi exchange assay measures the first step of this reaction. It relies on the principle that the activation of an amino acid is reversible. By providing the enzyme with its substrate amino acid, ATP, and radiolabeled pyrophosphate (32PPi), the rate of formation of radiolabeled ATP can be measured, which is proportional to the enzyme's activation activity. pnas.orgnih.gov This assay is invaluable for screening PylRS mutants against new ncAA substrates. pnas.orgpnas.org
The aminoacylation assay directly measures the second step: the attachment of an amino acid to its cognate tRNA. In this assay, radiolabeled amino acids are incubated with PylRS and tRNAPyl. The resulting charged tRNA is precipitated, and the amount of radioactivity incorporated is quantified to determine the rate of aminoacylation. pnas.org These kinetic analyses allow for the determination of key parameters like Km and kcat, providing a quantitative comparison of how efficiently different PylRS variants process various natural and unnatural substrates. pnas.orgpnas.org
Mass spectrometry (MS) is the definitive analytical tool for confirming the successful biosynthesis and incorporation of pyrrolysine and its analogs into proteins. nih.gov Using high-resolution techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS, the exact molecular weight of an expressed protein can be measured. A successful incorporation of a specific ncAA will result in a predictable mass shift in the protein's total molecular weight compared to the wild-type version. nih.govmdpi.com
For more detailed analysis, the protein is typically digested into smaller peptides using a protease like trypsin or chymotrypsin (B1334515). These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This "bottom-up" proteomics approach can identify the specific peptide containing the modified amino acid. Fragmentation of this peptide in the mass spectrometer (tandem MS) allows for sequencing of the peptide, which unambiguously confirms the precise location of the incorporated pyrrolysine or ncAA within the protein's primary structure. nih.govresearchgate.net Isotopic labeling, where cells are fed lysine labeled with heavy isotopes (e.g., 13C, 15N), coupled with MS analysis, was instrumental in proving that pyrrolysine is biosynthesized entirely from two molecules of lysine. nih.govresearchgate.netyoutube.com
In vitro and In vivo Translational Assays
The study of this compound (Pyl) incorporation into proteins relies on a variety of sophisticated translational assays conducted both in cell-free systems (in vitro) and within living organisms (in vivo). These experimental approaches are crucial for elucidating the mechanisms of UAG codon suppression and the function of the key components involved: the pyrrolysyl-tRNA synthetase (PylRS) and its cognate transfer RNA, tRNAPyl.
In vitro assays provide a controlled environment to dissect the biochemical steps of pyrrolysine utilization. A fundamental technique is the amino acid activation assay, which measures the first step of the aminoacylation reaction. nih.gov This is often done using the [32P]ATP-PPi exchange reaction, where the activation of an amino acid by its synthetase in the presence of ATP is monitored. pnas.org Studies using this method have demonstrated that PylS efficiently activates pyrrolysine but not lysine, confirming its substrate specificity. nih.govpnas.org Another key in vitro method involves the direct aminoacylation of tRNAPyl. In these assays, purified or in vitro-transcribed tRNAPyl is incubated with PylRS, ATP, and synthetic this compound. nih.govnih.gov The successful charging of tRNAPyl with pyrrolysine is then confirmed, often through analysis of the released amino acid via techniques like liquid chromatography-electrospray ionization mass spectrometry (LC/ESI MS). pnas.org
Proteomic Analysis of this compound Incorporation and its Effects
Proteomic analysis, primarily through mass spectrometry (MS), is the definitive method for confirming the successful incorporation of this compound into a protein's primary structure. innovations-report.com This approach provides direct physical evidence of the amino acid's presence and precise location, and it was critical in the initial discovery of pyrrolysine's biosynthetic pathway. innovations-report.comnih.gov
The typical workflow begins with the expression and purification of the target protein, which has been engineered to be encoded by a gene containing an in-frame UAG codon. The purified protein is then subjected to enzymatic digestion, commonly with proteases like chymotrypsin or trypsin, to break it down into smaller, more manageable peptides. nih.gov This peptide mixture is then analyzed by capillary-liquid chromatography-tandem mass spectrometry (Capillary-LC/MS/MS). nih.gov
High-resolution mass spectrometers, such as the LTQ-Orbitrap, are employed to determine the accurate mass of the peptides. nih.gov The presence of a peptide with a mass corresponding to the expected sequence plus the mass of a pyrrolysine residue (C₁₂H₁₉N₃O₂) provides strong evidence of its incorporation. nih.govresearchgate.net To further confirm this, tandem mass spectrometry (MS/MS) is performed. In this technique, a specific peptide ion containing the suspected pyrrolysine is isolated and fragmented. The resulting fragment ions produce a spectrum that allows for the determination of the peptide's amino acid sequence, unambiguously identifying the pyrrolysine residue and its position. nih.gov
Isotopic labeling is a powerful proteomic strategy used to trace the metabolic origins of pyrrolysine. nih.gov In these experiments, the expression host (e.g., E. coli) is grown in a medium where a precursor amino acid, like lysine, is replaced with a heavy isotope-labeled version (e.g., ¹³C₆¹⁵N₂-lysine). nih.gov Mass spectrometry analysis of the target protein can then reveal if the mass of the incorporated pyrrolysine has increased by the expected amount, confirming its biosynthetic precursors. Such experiments have provided conclusive evidence that pyrrolysine is synthesized from two molecules of lysine. nih.govresearchgate.net
Advanced Applications of L Pyrrolysine Research in Synthetic Biology
Engineering of PylRS/tRNAPyl Pairs for Genetic Code Expansion (GCE)
The PylRS/tRNAPyl pair's adaptability allows for significant engineering to enhance its utility in GCE. This includes broadening the range of accepted ncAAs, modifying codon specificity, and developing multiple orthogonal pairs for simultaneous ncAA incorporation.
Expanding the Substrate Repertoire for Non-Canonical Amino Acid (ncAA) Incorporation
A key area of research involves engineering the PylRS enzyme to accept a wider diversity of ncAAs, including those with bulky or chemically reactive side chains. Through directed evolution and rational design, PylRS variants have been developed that can efficiently aminoacylate tRNAPyl with a broad spectrum of ncAAs, extending beyond pyrrolysine itself nih.gov. For instance, variants have been selected for their ability to incorporate Nε-acetyl-L-lysine (AcK), Nε-Boc-L-lysine (BocK), and various phenylalanine and tyrosine derivatives nih.govacs.orgmdpi.combiorxiv.orgfrontiersin.org. These engineered enzymes often exhibit polyspecificity, meaning they can accommodate multiple ncAAs, although this can sometimes lead to reduced fidelity nih.gov. Structural studies and biochemical analyses have identified key residues within the PylRS active site that dictate substrate specificity, allowing for targeted mutations to expand the ncAA repertoire mdpi.comresearchgate.net.
| PylRS Variant/Engineering Strategy | Targeted ncAA(s) | Key Findings/Improvements | Relevant Citations |
| Directed Evolution (PACE) | Nε-(tert-butoxycarbonyl)-L-lysine (BocK) | 1.5-fold increase in GFP production with one amber codon; 4-fold increase with three amber codons acs.org. | acs.org |
| Rational Design (Mutagenesis of active site residues) | β-(1-Azulenyl)-l-alanine, Halogenated tyrosine analogs | Reshaped binding pocket to accommodate bulkier aromatic moieties mdpi.com. | mdpi.com |
| Directed Evolution (Small Intelligent Library) | Bulky/planar UAA with conjugated ring systems | Evolved novel synthetases for specific incorporation of these challenging ncAAs nih.gov. | nih.gov |
| Phage-Assisted Non-Continuous Evolution (PANCE) | Nε-Boc-l-lysine (BocK) | Identified mutations outside the active site that significantly improve enzyme activity, leading to a highly active and selective variant (PylRSopt) frontiersin.org. | frontiersin.org |
| Engineering for "small-tag" ncAAs | Aliphatic ncAAs with small functional groups | Developed PylRS variants capable of recognizing and activating shorter-chain ncAAs with useful functional groups researchgate.net. | researchgate.net |
Modifying Codon Specificity for ncAA Insertion (e.g., Quadruplet Codons)
The PylRS/tRNAPyl system's inherent tolerance for anticodon mutations has been exploited to expand the genetic code beyond the standard 64 codons. By modifying the anticodon of tRNAPyl, it can be engineered to recognize quadruplet codons (e.g., AGGA, AGTA) frontiersin.orgnih.govnih.gov. This strategy significantly increases the number of available codons for ncAA incorporation, potentially expanding the genetic code to accommodate hundreds of unique codons nih.govmdpi.com. Research has focused on optimizing tRNAPyl variants for efficient decoding of these longer codons, demonstrating successful incorporation of ncAAs like N-tert-butoxycarbonyl-ʟ-lysine using quadruplet codon suppression frontiersin.org. The PylRS system's flexibility in anticodon recognition makes it a prime candidate for developing quadruplet codon decoding systems nih.govnih.gov.
| Codon Strategy | ncAA Incorporated | Host System | Key Findings/Efficiency | Relevant Citations |
| Quadruplet Codon (AGGA) | N-tert-butoxycarbonyl-ʟ-lysine (BocK) | Animal cells | Successful incorporation demonstrated frontiersin.org. | frontiersin.org |
| Quadruplet Codon (AGGA) | N-tert-butoxycarbonyl-ʟ-lysine (BocK) | E. coli | Demonstrated quadruplet codon suppression with improved yield compared to other pairs nih.gov. | nih.gov |
| Quadruplet Codon (AGGA, AGTA) | Various ncAAs | E. coli | PylRS/tRNAPyl pair showed promise for quadruplet codon decoding due to anticodon mutation tolerance nih.gov. | nih.gov |
Harnessing L-Pyrrolysine Biosynthesis Pathways for In Vivo ncAA Production
Beyond direct chemical synthesis and supplementation, research is exploring the engineering of cellular metabolism to biosynthesize ncAAs for subsequent incorporation into proteins. The endogenous pyrrolysine biosynthesis pathway, involving enzymes like PylB, PylC, and PylD, serves as a chassis for this purpose researchgate.netnih.govresearchgate.netacs.org. By modifying key enzymes in this pathway, such as PylC, researchers have engineered cells to produce specific ncAA analogs in vivo. For example, a mutant PylC (PylCNPSV) was developed to synthesize d-Cys-ε-Lys from d-cysteine (B559563) and lysine (B10760008), which was then efficiently incorporated into proteins using an optimized PylRS/tRNAPyl pair acs.org. Furthermore, strategies involving linking solubility tags to pathway enzymes (e.g., SUMO-PylB) and employing directed evolution on pathway operons have led to significant increases (up to 32-fold) in the yield of pyrrolysine-producing cells, thereby enhancing the availability of the ncAA for protein synthesis acs.orgnih.gov.
| Pathway Component | Engineering Strategy | Resulting ncAA | Key Findings/Yield Improvement | Relevant Citations |
| PylC | Saturation mutagenesis of active site residues (S177, E179, D233, T256) | d-Cys-ε-Lys | Identified PylCNPSV mutant that synthesizes d-Cys-ε-Lys from d-cysteine and lysine acs.org. | acs.org |
| PylB | N-terminal SUMO fusion | Enhanced solubility and protease resistance of PylB | Improved Pyl production in E. coli (up to 32-fold higher yields of Pyl-containing proteins) acs.orgnih.gov. | acs.orgnih.gov |
| PylB, PylC, PylD operon | Phage-assisted noncontinuous evolution (PANCE) | Enhanced Pyl production | Led to improved yields of proteins encoding Pyl compared to the starting pathway acs.orgnih.gov. | acs.orgnih.gov |
Strategies for Enhancing Translational Efficiency and Protein Yield in Engineered Systems
tRNA Engineering: Mutations in tRNAPyl, such as those leading to the "tRNAPyl-opt" variant, have been shown to increase ncAA incorporation efficiency by 1.3–2.4-fold, even with different PylRS variants oup.comnih.gov. These optimized tRNAs often improve the efficiency of aminoacylation and delivery to the ribosome without significantly affecting PylRS catalytic efficiency oup.comnih.gov.
Solubility Tags: Fusion of solubility tags (e.g., small metal-binding protein from Nitrosomonas europaea) to the N-terminus of PylRS has been demonstrated to significantly improve enzyme solubility and, consequently, boost orthogonal translation efficiency by 200–540% for engineered PylRS variants and up to 245% for wild-type enzymes nih.govresearchgate.net. This approach addresses a common bottleneck where engineered PylRS variants suffer from low intrinsic solubility, which limits protein production nih.gov.
Host Cell Optimization: Removing release factor 1 (RF1) in E. coli strains allows for complete reassignment of the amber codon, enhancing ncAA incorporation efficiency nih.gov. Furthermore, optimizing the expression levels of the PylRS/tRNAPyl pair and ensuring sufficient intracellular concentration of the ncAA are critical for maximizing protein yield nih.gov.
| Strategy for Enhancing Efficiency | Component Targeted | Impact on Protein Yield/Efficiency | Relevant Citations |
| tRNA Engineering | tRNAPyl | 1.3–2.4-fold increase in ncAA incorporation oup.comnih.gov. | oup.comnih.gov |
| N-terminal Solubility Tag Fusion | PylRS | 200–540% enhancement for engineered PylRS; up to 245% for wild-type PylRS nih.govresearchgate.net. | nih.govresearchgate.net |
| RF1 Deletion in Host Strain | Host Ribosome/Translation Machinery | Enables complete amber codon reassignment, improving efficiency nih.gov. | nih.gov |
| Optimization of ncAA Concentration | Extracellular/Intracellular ncAA | Crucial for maximizing protein yield nih.gov. | nih.gov |
Q & A
Q. What is the structural configuration of L-pyrrolysine, and how does it influence its biochemical role?
this compound consists of a (4R,5R)-4-methyl-5-carboxypyrroline ring linked via an amide bond to the ε-amino group of L-lysine . This unique structure allows it to function as a genetically encoded amino acid in specific archaeal species, particularly in enzymes like methyltransferases involved in methane metabolism. Methodologically, its stereochemistry can be confirmed using X-ray crystallography (as in Methanosarcina barkeri studies) and nuclear magnetic resonance (NMR) spectroscopy, with careful attention to sample preparation to avoid acid-induced degradation of the pyrroline ring .
Q. How is this compound genetically encoded, and what experimental approaches validate its incorporation into proteins?
this compound is encoded by the UAG "amber" codon, which is non-terminating in certain archaea. Its incorporation requires a dedicated tRNA (tRNA^Pyl) and pyrrolysyl-tRNA synthetase (PylRS). Researchers can validate this mechanism using:
- In vitro translation assays with purified tRNA^Pyl and PylRS.
- Mass spectrometry to detect pyrrolysine in expressed proteins.
- Site-directed mutagenesis to replace UAG codons and assess functional loss .
Advanced Research Questions
Q. What are the key challenges in synthesizing this compound, and how can asymmetric synthesis methods address them?
The acid-sensitive pyrroline ring poses significant synthetic challenges. Traditional routes expose intermediates to strongly acidic conditions, leading to decomposition. An improved method involves:
- Asymmetric conjugate addition to establish stereogenic centers.
- Staudinger/aza-Wittig cyclization to form the pyrroline ring under mild conditions.
- Solid-phase peptide synthesis (SPPS) for coupling to lysine residues. This 13-step process achieves a 20% overall yield, avoiding acid-labile intermediates .
Q. How can researchers resolve contradictions in data regarding this compound’s distribution and evolutionary role in archaea?
Discrepancies arise from limited genomic data and biased sampling. To address this:
- Conduct comparative genomic analyses of methanogenic archaea to identify conserved UAG codons.
- Use proteomic screening (e.g., LC-MS/MS) to detect pyrrolysine in understudied species.
- Apply phylogenetic tracing to distinguish horizontal gene transfer events from vertical inheritance .
Q. What methodological considerations are critical for using this compound in site-specific protein labeling?
Key steps include:
- Codon suppression : Design expression vectors with UAG codons at target sites.
- Optimizing PylRS/tRNA^Pyl orthogonality : Test in eukaryotic vs. prokaryotic systems.
- Labeling efficiency validation : Use fluorescence assays (e.g., GFP fusion) or biotin-streptavidin binding. Note that labeling efficiency depends on cellular machinery compatibility and codon context .
Q. How can researchers design experiments to elucidate the incomplete biosynthetic pathway of this compound?
Proposed strategies:
- Isotopic tracer studies : Feed labeled precursors (e.g., ^13C-lysine) to archaeal cultures and track incorporation via NMR.
- Gene knockout screens : Disrupt putative biosynthetic genes and assess pyrrolysine production.
- Enzyme kinetic assays : Characterize candidate enzymes (e.g., PylB, PylC) for catalytic activity .
Methodological Guidance for Data Integrity
Q. What are the best practices for ensuring reproducibility in this compound synthesis and characterization?
- Document reaction conditions rigorously : Temperature, solvent purity, and catalyst ratios can dramatically affect yields.
- Validate intermediates : Use high-resolution mass spectrometry (HRMS) and chiral HPLC.
- Share protocols via open-access platforms : E.g., protocols.io , to enable replication .
Q. How should researchers address potential biases in proteomic studies of this compound-containing proteins?
- Use multiple search engines (e.g., MaxQuant, Proteome Discoverer) to reduce false negatives in MS data.
- Apply decoy database strategies to estimate false discovery rates.
- Cross-validate findings with orthogonal techniques like immunoblotting or Edman degradation .
Frameworks for Hypothesis-Driven Research
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide studies on this compound’s role in methanogenesis?
- Feasible : Prioritize tractable models (e.g., Methanosarcina spp.) with established genetic tools.
- Novel : Investigate understudied functions, such as pyrrolysine’s potential regulatory roles beyond methyltransferases.
- Relevant : Align with global priorities like methane mitigation or synthetic biology applications .
Q. What PICOT elements (Population, Intervention, Comparison, Outcome, Time) apply to in vivo studies of this compound-dependent enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
